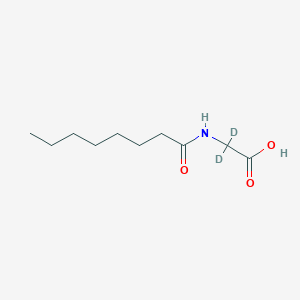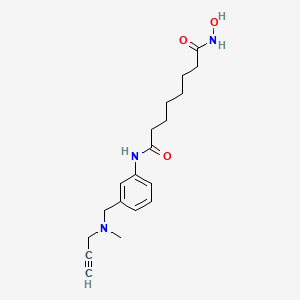
Hdac6-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-3 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including the deacetylation of non-histone proteins such as α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown potential in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of a core structure, often involving the reaction of an aromatic amine with a suitable electrophile.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, or sulfonation.
Final coupling reactions: The final step involves coupling the modified core structure with a specific ligand that enhances the selectivity and potency of the inhibitor.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
Hdac6-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-3 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of HDAC6 in various chemical processes and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the function of HDAC6 in cellular processes such as protein degradation, cell motility, and immune response.
Medicine: this compound has shown promise in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. It is being explored as a potential therapeutic agent in clinical trials.
Wirkmechanismus
Hdac6-IN-3 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin and other non-histone proteins, which in turn affects various cellular processes. The molecular targets of this compound include HDAC6 itself and its associated protein complexes. The pathways involved in its mechanism of action include the regulation of protein degradation, modulation of cell motility, and alteration of immune responses .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-3 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.
Ricolinostat: A selective HDAC6 inhibitor with a different chemical structure.
Tubastatin A: Another selective HDAC6 inhibitor with a distinct mechanism of action.
Compared to these compounds, this compound offers improved selectivity for HDAC6, reducing off-target effects and enhancing therapeutic potential.
Eigenschaften
Molekularformel |
C19H27N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N'-hydroxy-N-[3-[[methyl(prop-2-ynyl)amino]methyl]phenyl]octanediamide |
InChI |
InChI=1S/C19H27N3O3/c1-3-13-22(2)15-16-9-8-10-17(14-16)20-18(23)11-6-4-5-7-12-19(24)21-25/h1,8-10,14,25H,4-7,11-13,15H2,2H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
FQVRLKIMFQKGHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)CC1=CC(=CC=C1)NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


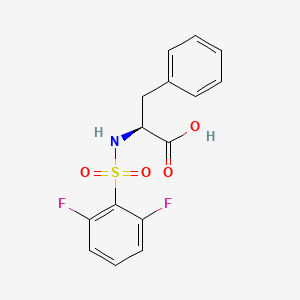
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
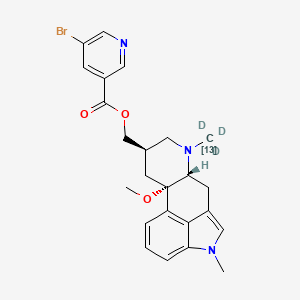
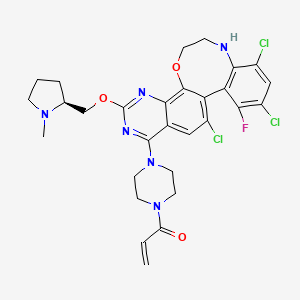
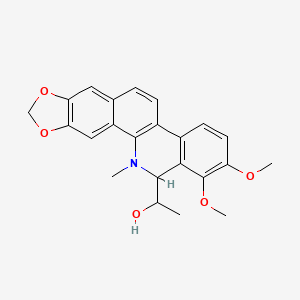
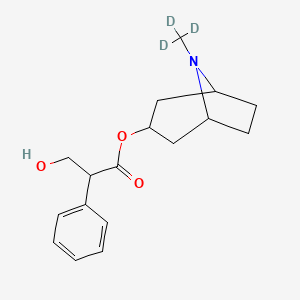
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


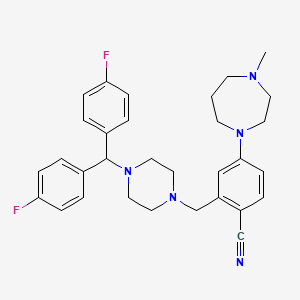
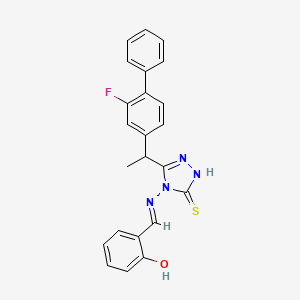
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
